molecular formula C21H21NO3S B2717667 4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1797143-01-1

4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No.: B2717667
CAS No.: 1797143-01-1
M. Wt: 367.46
InChI Key: KQZVAYQCLCXJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a benzamide core structure substituted with a 4-(2-methoxyethoxy) group and a 2-(thiophen-3-yl)benzyl moiety. Benzamide derivatives are a significant class of compounds in medicinal chemistry, explored for their potential to modulate various biological pathways. Related scientific literature indicates that structurally similar benzamide compounds have been investigated for a range of potential research applications . For instance, some benzamide derivatives have been studied as potential cell differentiation inducers , while others have shown potent antiparasitic activity in research models . The specific mechanism of action, pharmacological profile, and primary research applications for 4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide must be verified through consultation of peer-reviewed literature or data sheets from the synthesizing manufacturer. This product is strictly for research use in a laboratory setting and is not classified as a drug, cosmetic, or medicinal product. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-11-12-25-19-8-6-16(7-9-19)21(23)22-14-17-4-2-3-5-20(17)18-10-13-26-15-18/h2-10,13,15H,11-12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZVAYQCLCXJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 2-(thiophen-3-yl)benzylamine and 4-(2-methoxyethoxy)benzoic acid. These intermediates are then coupled under specific reaction conditions to form the final product. The coupling reaction often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Key Structural Features Pharmacological Activity Reference
4-(2-Methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide 2-Methoxyethoxy, thiophen-3-yl benzyl Enhanced hydrophilicity due to methoxyethoxy group Presumed D3 receptor modulation (inferred) N/A
WW-III-55 (N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide) 4-Methoxyphenylpiperazine, thiophen-3-yl Partial D3 agonist; improved selectivity over D2 receptors Reduced DOI-induced head twitching in mice at 6 mg/kg
3g (N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) 2,4-Dichlorophenylpiperazine, thiophen-3-yl High lipophilicity due to halogenation Potent D3 binding (inferred from structural analogy)
3i (N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) 2-Methoxyphenylpiperazine, thiophen-3-yl Moderate D3 affinity with meta-methoxy group Used in SAR studies for positional isomer effects
N-(2-(2-hydroxyethoxy)ethyl)-4-(thiophen-3-yl)benzamide Hydroxyethoxy, thiophen-3-yl Precursor for bromoethoxy intermediates Intermediate for alkylation reactions (78% yield)

Physicochemical Data

  • IR/NMR: Absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives confirms cyclization . For benzamides, NH stretches (3150–3319 cm⁻¹) and aromatic protons (δ 7.4–8.0 ppm in ¹H NMR) are diagnostic .
  • Solubility : Methoxyethoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 3g) but reduce blood-brain barrier penetration .

Pharmacological Activity

D3 Receptor Binding and Selectivity

  • WW-III-55 : Partial D3 agonist with EC₅₀ = 6 mg/kg; attenuates serotonin 2A-mediated behaviors (e.g., DOI-induced head twitching) without affecting locomotor activity .
  • Halogenated analogs (3g) : Higher lipophilicity may enhance CNS penetration but reduce selectivity due to off-target D2 binding .
  • Methoxy-substituted analogs (3i) : Positional isomerism (2- vs. 4-methoxy) impacts receptor affinity; 4-methoxy (WW-III-55) shows superior D3 selectivity .

Sigma Receptor Binding (Ancillary Note)

However, D3-selective analogs like WW-III-55 prioritize dopamine receptor modulation .

Biological Activity

4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure includes a methoxyethoxy group, a thiophene ring, and a benzamide moiety, which are critical for its biological interactions.

The biological activity of 4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound may function as:

  • JNK Inhibitor : It has been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and apoptosis .
  • Anti-inflammatory Agent : The compound exhibits properties that may reduce inflammation by modulating cytokine release and inhibiting pathways associated with inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
JNK InhibitionInhibits JNK signaling pathways
Anti-inflammatoryReduces cytokine production
AntiproliferativeInduces apoptosis in cancer cells

Case Study 1: JNK Inhibition

In a study investigating the effects of various compounds on JNK activity, 4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide demonstrated significant inhibition of JNK phosphorylation in vitro. This suggests its potential utility in treating diseases where JNK is implicated, such as neurodegenerative disorders and certain cancers.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated that administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Research Findings

Recent research has expanded on the biological activity of this compound, focusing on its pharmacokinetics and potential side effects. Notably:

  • Pharmacokinetics : Studies suggest that the compound has favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent.
  • Safety Profile : Preliminary toxicity studies indicate that 4-(2-methoxyethoxy)-N-(2-(thiophen-3-yl)benzyl)benzamide exhibits low toxicity at therapeutic doses, although further studies are required to fully assess its safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.